molecular formula C8H12N5+ B190057 trimethyl(7H-purin-6-yl)azanium CAS No. 15402-36-5

trimethyl(7H-purin-6-yl)azanium

Cat. No.: B190057
CAS No.: 15402-36-5
M. Wt: 178.21 g/mol
InChI Key: GHICAOUDDJDPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl(7H-purin-6-yl)azanium typically involves the methylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(7H-purin-6-yl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine compounds with various functional groups.

Scientific Research Applications

Trimethyl(7H-purin-6-yl)azanium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trimethyl(7H-purin-6-yl)azanium involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in purine metabolism, such as adenosine deaminase and hypoxanthine-guanine phosphoribosyltransferase. These interactions can modulate cellular processes and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine derivative with a similar structure but different functional groups.

    Guanine: Another purine derivative with distinct biological roles.

    6-Mercaptopurine: A purine analog used as a chemotherapeutic agent.

Uniqueness

Trimethyl(7H-purin-6-yl)azanium is unique due to its trimethylammonium group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

Trimethyl(7H-purin-6-yl)azanium, also known as N,N,N-trimethyl-6-purinyltrimethylammonium, is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the context of purine metabolism. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂N₅
  • CAS Number : 15402-36-5
  • SMILES Notation : N+(C)(C)C

The compound features a trimethylammonium group attached to a purine ring, which enhances its solubility and reactivity compared to other purine derivatives .

This compound acts primarily as an inhibitor or activator of key enzymes involved in purine metabolism. Notably, it interacts with:

  • Adenosine Deaminase : Inhibition of this enzyme can lead to increased levels of adenosine, which has various physiological effects including immunomodulation and vasodilation.
  • Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : This enzyme is crucial for the salvage pathway of purine metabolism. Modulating its activity can influence nucleotide synthesis and cellular proliferation.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves disrupting nucleotide synthesis, which is vital for rapidly dividing cells. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines .

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective effects, potentially through modulation of adenosine receptors. This is particularly relevant in conditions like neurodegenerative diseases where adenosine signaling plays a critical role .

Enzyme Interaction Studies

The compound has been studied for its interactions with enzymes involved in purine metabolism. For instance:

Enzyme Effect Reference
Adenosine DeaminaseInhibition
Hypoxanthine-Guanine PhosphoribosyltransferaseActivation/Inhibition depending on concentration

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    • A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway.
  • Neuroprotective Mechanisms :
    • Research indicated that the compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Impact on Purine Metabolism :
    • Investigations into its effect on purine metabolism revealed that this compound could alter the balance between de novo synthesis and salvage pathways, impacting overall cellular health and function .

Properties

IUPAC Name

trimethyl(7H-purin-6-yl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3,(H,9,10,11,12)/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICAOUDDJDPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13020-83-2 (chloride)
Record name NSC 51095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70165519
Record name NSC 51095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15402-36-5
Record name NSC 51095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 51095
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYL-(7H-PURIN-6-YL)AZANIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZB9LNK3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.